![molecular formula C22H27N3O2 B2850577 3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene CAS No. 938025-63-9](/img/structure/B2850577.png)

3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

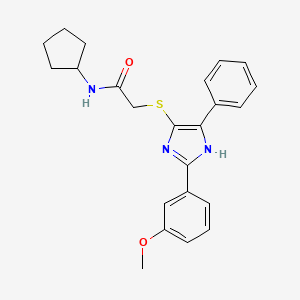

The compound appears to contain a benzene ring which is a common aromatic hydrocarbon, two methyl groups attached to the benzene ring, and a morpholine ring which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the typical characteristics of benzene and morpholine rings. The benzene ring is planar and conjugated, while the morpholine ring is a heterocycle containing both amine and ether functional groups .Chemical Reactions Analysis

The compound, due to the presence of the benzene and morpholine rings, might be expected to undergo reactions typical of aromatic compounds and secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholine ring might impart basicity to the compound .Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Analysis

Research on molecules structurally related to "3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene" includes detailed investigations of their molecular structure and vibrational analysis. For instance, a study by Medetalibeyoğlu, Yüksek, and Özdemir (2019) utilized quantum chemical calculations to explore the molecular structure and vibrational frequency values of a compound with similar structural features. The study focused on the electronic, structural (bond lengths and bond angles), and thermodynamic parameters, employing density functional methods (DFT/B3LYP) with a 6-31G(d,p) basis set to perform the calculations. This research contributes to understanding the fundamental physical and chemical properties of such molecules, which is crucial for their potential applications in various fields of science and technology (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).

Catalytic Behavior and Ethylene Oligomerization

Another area of application for structurally related compounds is in catalysis, particularly in the oligomerization of ethylene. Zhang et al. (2007) synthesized nickel(II) complexes bearing 2-(benzimidazol-2-yl)-1,10-phenanthrolines, demonstrating high catalytic activity and selectivity for 1-butene in ethylene oligomerization. This study highlights the potential of such compounds in industrial catalysis, offering pathways to synthesize valuable chemical products with high efficiency and selectivity (Zhang et al., 2007).

Synthetic and Structural Studies

The chemical reactivity and structural characterization of Pd-N-heterocyclic carbene complexes incorporating amines, including morpholine—a structural component similar to the compound of interest—were explored by De et al. (2009). These complexes serve as intermediates in Buchwald-Hartwig aryl amination reactions, underscoring the importance of such compounds in facilitating synthetic pathways for the construction of complex organic structures. The study presents insights into the coordination chemistry of palladium with nitrogen-containing heterocycles, which are pivotal in cross-coupling reactions (De et al., 2009).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-17-13-18(2)15-19(14-17)27-12-9-25-21-6-4-3-5-20(21)23-22(25)16-24-7-10-26-11-8-24/h3-6,13-15H,7-12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZGZFWMEDZZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2850494.png)

![Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850496.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)

![2-chloro-4-hydroxy-3-(5-hydroxytetralin-6-yl)-5-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B2850505.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)

![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)